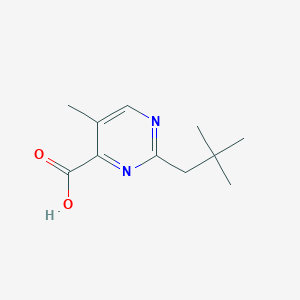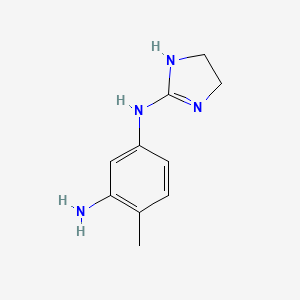
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine is a compound that features an imidazolidin-2-ylidene group attached to a 4-methylbenzene-1,3-diamine structure. This compound is part of a broader class of N-heterocyclic carbenes (NHCs), which are known for their stability and versatility in various chemical reactions. NHCs have gained significant attention in the field of coordination chemistry due to their strong σ-donating and weak π-accepting abilities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine typically involves the reaction of 4-methylbenzene-1,3-diamine with an appropriate imidazolidin-2-ylidene precursor. One common method is the condensation of N,N’-dimesitylformamidine with glyoxal in the presence of ammonium tetrafluoroborate . This reaction yields a zwitterionic imidazolinium salt, which can be further processed to obtain the desired imidazolidin-2-ylidene derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, followed by purification and isolation of the product. The use of catalytic processes and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidin-2-ones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as selenium in oxidative carbonylation conditions.
Reducing agents: Various hydrides and catalytic hydrogenation methods.
Electrophiles: For substitution reactions, electrophiles like aryl halides are commonly used.
Major Products
The major products formed from these reactions include imidazolidin-2-ones, various amine derivatives, and substituted imidazolidin-2-ylidene compounds.
科学的研究の応用
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine has a wide range of scientific research applications:
作用機序
The mechanism by which N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine exerts its effects involves its strong σ-donating and weak π-accepting abilities. This allows it to form stable complexes with transition metals, which can then participate in various catalytic processes. The molecular targets and pathways involved include coordination with metal centers, facilitating reactions such as cross-coupling and hydrogenation .
類似化合物との比較
Similar Compounds
Imidazolidin-2-ones: These compounds share the imidazolidin-2-ylidene core but differ in their functional groups and reactivity.
Benzimidazolidin-2-ones: Similar in structure but with a benzimidazole ring, these compounds have different electronic properties and applications.
N-Heterocyclic Carbenes (NHCs): A broader class that includes various imidazolidin-2-ylidene derivatives with different substituents.
Uniqueness
N1-(Imidazolidin-2-ylidene)-4-methylbenzene-1,3-diamine is unique due to its specific combination of the imidazolidin-2-ylidene group and the 4-methylbenzene-1,3-diamine structure. This combination imparts distinct electronic properties and reactivity, making it particularly useful in forming stable metal complexes and participating in catalytic reactions .
特性
分子式 |
C10H14N4 |
|---|---|
分子量 |
190.25 g/mol |
IUPAC名 |
1-N-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C10H14N4/c1-7-2-3-8(6-9(7)11)14-10-12-4-5-13-10/h2-3,6H,4-5,11H2,1H3,(H2,12,13,14) |
InChIキー |
QMVOITDAPWOGIU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC2=NCCN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)
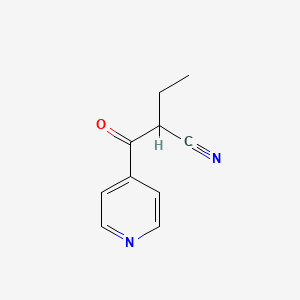

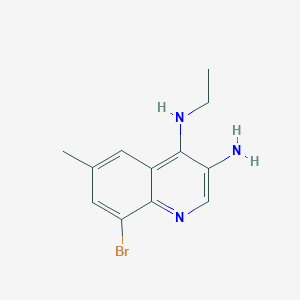
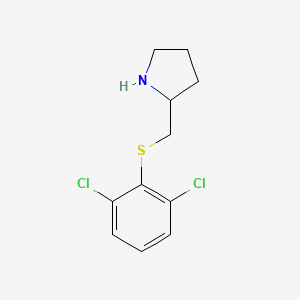
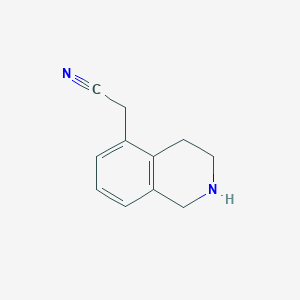
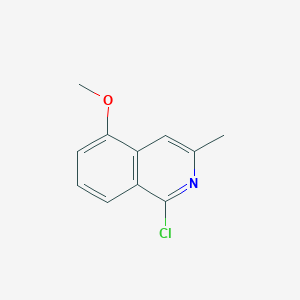

![1,6-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13204899.png)
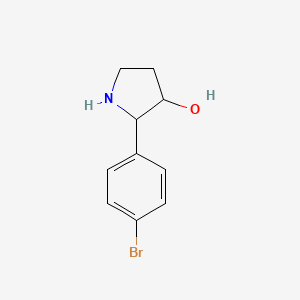
![4-(3-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13204911.png)

![Methyl 3'-chlorospiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13204916.png)
